2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]acetamide
Description
The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]acetamide features a thiazole core substituted at position 2 with a 2,5-dimethoxyphenylamino group and at position 4 with an acetamide moiety. The acetamide’s nitrogen is further linked to a 2-(4-fluorophenyl)ethyl chain. This structure combines electron-rich aromatic systems (methoxy and fluorine substituents) with a thiazole heterocycle, which is often associated with biological activity, including antimicrobial and antiplasmodial properties .
Properties
IUPAC Name |
2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-[2-(4-fluorophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-27-17-7-8-19(28-2)18(12-17)25-21-24-16(13-29-21)11-20(26)23-10-9-14-3-5-15(22)6-4-14/h3-8,12-13H,9-11H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUKMEBUDSCBJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole/Acetamide Cores
Compound A : 3-(2,5-Dimethoxyphenyl)-N-[4-(4-(4-fluorophenyl)-2-(3-nitro-4-(((2-nitrophenyl)thio)methyl)phenyl)thiazol-5-yl)pyridin-2-yl]propanamide ()
- Key Differences :
- The thiazole ring is substituted at position 5 with a pyridinyl group and at position 2 with a nitro-functionalized phenylthio moiety.
- The acetamide chain is replaced by a propanamide linker.
Compound B : 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide ()
- Key Differences :
- Lacks methoxy and fluorine substituents; instead, it has two phenyl groups at the acetamide’s α-carbon.
- The thiazole is substituted at position 2.
- Crystallography : Exhibits intermolecular N–H···N hydrogen bonds forming R22(8) ring motifs, influencing crystal packing and solubility .
Compound C : N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide ()
Analogues with Fluorophenyl/Alkyl Chains
Compound D : N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
- Key Differences :
- Replaces thiazole with a dihydrothiadiazole ring.
- Contains an acetyl group at position 4, altering electronic properties.
- Activity: Thiadiazole derivatives are known for anticonvulsant and antimicrobial activity, suggesting divergent applications compared to the target compound .
Compound E : 2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH) ()
Comparative Data Table
Key Findings and Implications
Role of Fluorine : The 4-fluorophenethyl group in the target compound enhances lipophilicity and metabolic stability, a feature shared with antiplasmodial Compound F .
Thiazole vs. Thiadiazole : Replacement of thiazole with thiadiazole (Compound D) or pyridine (Compound A) alters electronic properties and bioactivity profiles .
Crystallographic Trends : Hydrogen-bonding motifs (e.g., R22 rings in Compounds B and C) influence solubility and crystallization behavior, critical for formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
